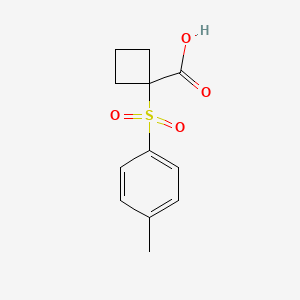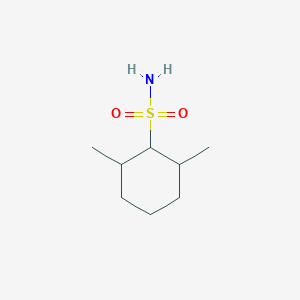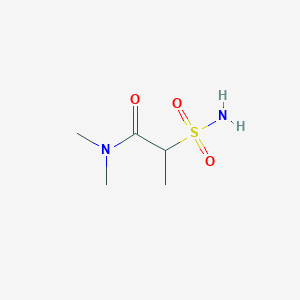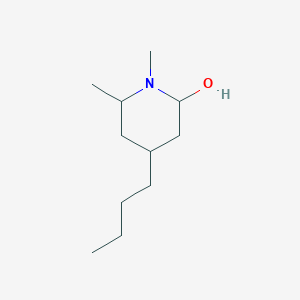
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H9FO4S2. It is a member of the sulfonyl fluoride family, which is known for its stability and reactivity balance. This compound is used in various fields, including organic synthesis, chemical biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. For example, a one-pot synthesis method can transform sulfonates or sulfonic acids into sulfonyl fluorides using readily available reagents .
Industrial Production Methods
In industrial settings, the production of sulfonyl fluorides often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF. These reagents act as synthetic equivalents of electrophilic “FSO2+” synthons, facilitating the formation of the C–SO2F bond .
Chemical Reactions Analysis
Types of Reactions
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, sulfonyl fluorides generally exhibit stability under oxidative conditions.
Common Reagents and Conditions
Common reagents used in reactions with sulfonyl fluorides include potassium fluoride (KF) and potassium bifluoride (KHF2) in the presence of phase transfer catalysts like 18-crown-6-ether in acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzene derivatives.
Scientific Research Applications
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride has several scientific research applications:
Chemical Biology: It is used as a covalent probe for targeting active-site amino acid residues in proteins.
Pharmaceuticals: The compound is utilized in the development of protease inhibitors and other biologically active molecules.
Materials Science: Sulfonyl fluorides, including this compound, are employed in the synthesis of functional materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride involves its reactivity with nucleophilic sites in proteins and other biological molecules. The sulfonyl fluoride group can form covalent bonds with specific amino acid residues, leading to the inactivation of enzymes or modification of protein function .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound shares a similar sulfonyl fluoride group but has a trifluoromethyl substituent instead of an ethanesulfonyl group.
4-(Chlorosulfonyl)benzene-1-sulfonyl fluoride: This compound has a chlorosulfonyl group, making it more reactive under certain conditions.
Uniqueness
4-(Ethanesulfonyl)benzene-1-sulfonyl fluoride is unique due to its specific substituent groups, which confer distinct reactivity and stability properties. Its balanced stability and reactivity make it suitable for various applications in chemical biology and materials science.
Properties
Molecular Formula |
C8H9FO4S2 |
|---|---|
Molecular Weight |
252.3 g/mol |
IUPAC Name |
4-ethylsulfonylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H9FO4S2/c1-2-14(10,11)7-3-5-8(6-4-7)15(9,12)13/h3-6H,2H2,1H3 |
InChI Key |
RGJURYVJNBHGNT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13223455.png)



![6-(2-Chlorophenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13223492.png)


![2-Chloro-N-[(3-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B13223509.png)
![N-[4-amino-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butylidene]hydroxylamine](/img/structure/B13223513.png)
![3-[1-(3,4-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13223515.png)

